molecular formula C11H13NOS B13305154 2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol

2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol

Cat. No.: B13305154
M. Wt: 207.29 g/mol
InChI Key: INQXMWJIEBTDHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol typically involves the reaction of benzothiophene derivatives with aminoethanol. One common method includes the reaction of benzothiophene with formaldehyde and ethanolamine under controlled conditions . The reaction is carried out at a temperature range of 70-80°C to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its benzothiophene core provides a versatile scaffold for further modifications and applications .

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

2-(1-benzothiophen-3-ylmethylamino)ethanol

InChI

InChI=1S/C11H13NOS/c13-6-5-12-7-9-8-14-11-4-2-1-3-10(9)11/h1-4,8,12-13H,5-7H2

InChI Key

INQXMWJIEBTDHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CNCCO

Origin of Product

United States

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